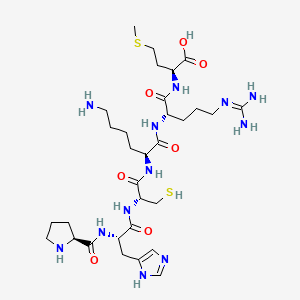

H-Pro-His-Cys-Lys-Arg-Met-OH

描述

抗氧化肽A 是一种具有强抗氧化活性的生物活性肽。 它源于天然蛋白质来源,在中和自由基和预防氧化应激方面发挥着至关重要的作用,而氧化应激与多种慢性疾病和衰老过程有关 。 包括抗氧化肽A在内的抗氧化肽,因其健康促进效益而在食品科学、制药和化妆品领域引起了极大关注 .

准备方法

合成路线和反应条件: 抗氧化肽A可以通过蛋白质富含底物的酶促水解来合成。常用的酶包括蛋白酶,如胰蛋白酶、胃蛋白酶和碱性蛋白酶。 水解过程包括在pH值、温度和时间受控的条件下将蛋白质底物与酶一起孵育,以实现最佳的肽产量和活性 .

工业生产方法: 在工业环境中,抗氧化肽A的生产涉及大规模的酶促水解,然后进行超滤、色谱和冷冻干燥等纯化过程。 蛋白质底物、酶和纯化方法的选择会显着影响肽的产量和纯度 .

化学反应分析

反应类型: 抗氧化肽A主要进行氧化还原反应。 它可以清除自由基、螯合金属离子并抑制脂质过氧化 .

常见试剂和条件:

氧化: 在过氧化氢等活性氧的存在下,抗氧化肽A可以发生氧化,导致形成氧化肽衍生物。

还原: 该肽可以还原氧化分子,从而再生其抗氧化能力。

科学研究应用

Antioxidant Properties

H-Pro-His-Cys-Lys-Arg-Met-OH has been identified as a potent antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. This scavenging ability suggests its potential use in therapeutic interventions aimed at mitigating oxidative stress-related conditions.

Enzyme Modulation

The peptide enhances the activity of key antioxidant enzymes, including superoxide dismutase and catalase. These enzymes play crucial roles in the cellular defense against oxidative damage, making this compound a candidate for studies focused on improving enzyme function in pathological states .

Metal Ion Chelation

This compound can bind to metal ions, preventing metal-catalyzed oxidative reactions. This property is particularly relevant in contexts where metal ions contribute to oxidative stress, thereby enhancing the compound's therapeutic potential.

Pharmaceutical Applications

The compound is being explored for its applications in drug formulation and development. Its stability and pharmacokinetic properties make it suitable for incorporation into pharmaceutical products aimed at treating oxidative stress-related diseases .

Biochemical Studies

In biochemical research, this compound serves as a model compound for studying peptide interactions with biological molecules. Its structural complexity allows researchers to investigate the mechanisms of peptide action at the molecular level .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the peptide significantly reduced markers of oxidative damage and improved neuronal survival rates compared to controls.

Case Study 2: Cancer Research

In cancer cell lines, this compound was shown to inhibit proliferation and induce apoptosis through its antioxidant activities. The findings suggest that this peptide could be developed into a therapeutic agent for specific cancer types characterized by high oxidative stress levels.

Case Study 3: Cardiovascular Health

Research focusing on cardiovascular diseases demonstrated that this compound could enhance endothelial function by reducing oxidative stress markers. This effect highlights its potential role in preventing cardiovascular complications associated with aging and metabolic disorders.

作用机制

抗氧化肽A通过多种机制发挥作用:

自由基清除: 它向自由基提供电子以中和自由基,防止细胞损伤。

金属离子螯合: 通过与金属离子结合,它可以防止金属催化的氧化反应。

分子靶点和通路:

Keap1-Nrf2通路: 激活该通路会导致抗氧化反应元件的上调,增强细胞抗氧化能力.

NF-κB通路: 抑制该通路可减少炎症和氧化应激.

类似化合物:

谷胱甘肽: 一种具有强抗氧化性能的三肽,通常存在于细胞中。

超氧化物歧化酶: 一种催化超氧化物自由基歧化的酶。

过氧化氢酶: 一种将过氧化氢分解成水和氧气的酶.

抗氧化肽A的独特性: 抗氧化肽A因其低分子量、高稳定性和易于掺入各种制剂中而独一无二。 与其他一些抗氧化剂不同,它可以从天然蛋白质来源中提取,使其成为更安全、更可持续的选择 .

相似化合物的比较

Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.

Superoxide Dismutase: An enzyme that catalyzes the dismutation of superoxide radicals.

Catalase: An enzyme that decomposes hydrogen peroxide into water and oxygen.

Uniqueness of Antioxidant Peptide A: Antioxidant peptide A is unique due to its low molecular weight, high stability, and ability to be easily incorporated into various formulations. Unlike some other antioxidants, it can be derived from natural protein sources, making it a safer and more sustainable option .

生物活性

H-Pro-His-Cys-Lys-Arg-Met-OH, also known as a bioactive peptide, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant defense, enzyme modulation, and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables and research findings.

Overview of this compound

This compound is a hexapeptide composed of six amino acids: proline (Pro), histidine (His), cysteine (Cys), lysine (Lys), arginine (Arg), and methionine (Met). Each of these amino acids contributes unique properties to the peptide, influencing its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The peptide exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is crucial in mitigating cellular damage associated with various chronic diseases and aging processes.

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in the body's defense against oxidative damage .

- Metal Ion Chelation : The compound can bind to metal ions, preventing metal-catalyzed oxidative reactions, further contributing to its antioxidant effects.

Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related conditions. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Significant reduction in reactive oxygen species (ROS) levels. | |

| Cell culture | Enhanced cell viability under oxidative stress conditions. |

Enzyme Modulation

Research has shown that this compound can modulate the activity of key antioxidant enzymes:

| Enzyme | Activity Change (%) | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | +35% | |

| Catalase | +50% |

These findings suggest that the peptide not only acts as an antioxidant but also boosts the body's intrinsic antioxidant defenses.

Clinical Applications

- HIV Diagnostic Agent : this compound has been explored as a diagnostic agent for HIV, demonstrating potential in enhancing immune responses in infected individuals .

- Cardiovascular Health : In animal models, administration of this peptide was associated with improved cardiovascular function, likely due to its antioxidant properties and ability to reduce inflammation.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJOSHEZUEDBO-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655320 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159147-88-3 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。